Product packaging for 6-Dehydrotestosterone(Cat. No.:CAS No. 2352-19-4)

6-Dehydrotestosterone

Cat. No.: B3421974
CAS No.: 2352-19-4
M. Wt: 286.4 g/mol
InChI Key: UMDCOKNNLDEKJB-DYKIIFRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Dehydrotestosterone is a synthetic androgen receptor agonist and derivative of testosterone that is valuable for scientific research. As a potent androgenic steroid, it is used in studies investigating the mechanisms of androgen action, receptor binding affinity, and signal transduction. This compound is particularly useful for in vitro and in vivo models exploring endocrine function, metabolic pathways, and the development of secondary sexual characteristics. Researchers utilize this compound in biochemical assays to further understand anabolic processes and androgenic regulation. It is supplied as a high-purity compound to ensure experimental reproducibility and reliability. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or for human use. Disclaimer: The information provided is a generic template. The specific applications, mechanism of action, and research value for this compound must be verified and supplied by your technical team based on the product's actual specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B3421974 6-Dehydrotestosterone CAS No. 2352-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDCOKNNLDEKJB-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043247
Record name 6-Dehydrotestosterone
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2484-30-2
Record name 6-Dehydrotestosterone
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Record name 6-Dehydrotestosterone
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Record name 6-Dehydrotestosterone
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Record name (17β)-hydroxyandrosta-4,6-dien-3-one
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Record name ANDROSTA-4,6-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)-
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Chemical Identity and Classification Within Steroid Biochemistry

Nomenclature and Structural Characteristics

Systematic and Synonymous Naming Conventions

6-Dehydrotestosterone (B1222961) is identified by the systematic IUPAC name (17β)-17-hydroxyandrosta-4,6-dien-3-one. ontosight.ai This nomenclature precisely describes its molecular structure. The compound is also known by several synonyms, which are frequently encountered in scientific literature. These include delta(6)-testosterone, 17beta-hydroxyandrosta-4,6-dien-3-one, and 6,7-didehydrotestosterone. ontosight.aialfa-chemistry.com These alternative names also reflect its structural relationship to testosterone (B1683101).

Molecular Formula and Core Steroid Nucleus Modifications

The molecular formula for this compound is C19H26O2. ontosight.aichemspider.com Like all steroids, it is built upon a core four-ring structure known as the gonane (B1236691) or cyclopentanoperhydrophenanthrene nucleus. wikipedia.org This core consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. wikipedia.org The defining structural modification of this compound, which distinguishes it from testosterone, is the introduction of an additional double bond between the sixth and seventh carbon atoms of the steroid nucleus. ontosight.aiebi.ac.uk This alteration is a key determinant of its chemical properties.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
Systematic Name (17β)-17-hydroxyandrosta-4,6-dien-3-one
Molecular Formula C19H26O2
Synonyms delta(6)-testosterone, 17beta-hydroxyandrosta-4,6-dien-3-one, 6,7-didehydrotestosterone

Stereochemical Aspects Relevant to its Structure

The stereochemistry of this compound is a critical aspect of its chemical identity, with multiple chiral centers influencing its three-dimensional shape. solubilityofthings.com The designation "(17β)" in its systematic name indicates that the hydroxyl group at the 17th carbon position is oriented in the beta configuration, meaning it projects above the plane of the steroid ring system. alfa-chemistry.comwikipedia.org This specific spatial arrangement is crucial for its biological interactions. The complex stereochemistry, arising from its numerous chiral centers, gives rise to various stereoisomers, each with potentially distinct biological activities. solubilityofthings.com

Classification as a Synthetic Steroid

This compound is classified as a synthetic anabolic-androgenic steroid (AAS). ontosight.ai This classification signifies that it is not naturally produced within the human body but is instead synthesized through chemical processes. Its structure is derived from the endogenous androgen, testosterone. nih.gov As a synthetic steroid, it belongs to a broad class of compounds designed to mimic the effects of natural androgens. wikipedia.org The study of such synthetic steroids is a significant area of research in medicinal chemistry and pharmacology.

Chemical Synthesis and Derivatization for Research Applications

Synthetic Routes and Methodologies for 6-Dehydrotestosterone (B1222961)

The creation of this compound in a laboratory setting typically starts from the more common steroid, testosterone (B1683101). The key transformation is the introduction of a new carbon-carbon double bond at the C6-C7 position of the steroid's B-ring.

The primary pathway for synthesizing this compound involves a two-step process: protection of the reactive 17-hydroxyl group followed by a chemical dehydrogenation.

Protection Step: The hydroxyl group at the C17 position of testosterone is first protected to prevent its oxidation in the subsequent step. A common method is esterification, for example, reacting testosterone with acetic anhydride (B1165640) to form testosterone acetate (B1210297).

Dehydrogenation Step: The crucial C6-C7 double bond is introduced by reacting the protected testosterone with a high-potential quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or Chloranil. This reaction removes two hydrogen atoms, creating the conjugated dienone system characteristic of this compound.

Deprotection Step (Optional): If the final product required is this compound itself, rather than its ester, the protecting group is removed. For an acetate ester, this is typically achieved by hydrolysis under basic conditions.

For many subsequent derivatization reactions, the protected form, this compound 17-acetate, is used directly as the starting material. nih.govresearchgate.net

The synthesis of this compound relies on specific starting materials and chemical reagents to achieve the desired molecular structure.

Role Compound Name Purpose in Synthesis
Precursor TestosteroneThe fundamental steroid scaffold from which this compound is derived.
Protecting Reagent Acetic AnhydrideReacts with the C17-hydroxyl group to form a stable acetate ester, preventing unwanted side reactions.
Dehydrogenating Reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)A chemical oxidant that selectively removes hydrogen atoms to create the C6-C7 double bond.
Solvent Dioxane or TolueneProvides a non-reactive medium for the dehydrogenation reaction to occur.
Deprotecting Reagent Sodium Hydroxide in MethanolUsed in a subsequent step if the C17-acetate group needs to be hydrolyzed back to a hydroxyl group.

Derivatization Strategies for Analytical and Biochemical Studies

This compound serves as a valuable intermediate for the synthesis of more complex molecules used as research tools. ontosight.ai By attaching specific chemical groups (conjugates, labels, or tags), its properties can be tailored for applications like immunoassays and affinity chromatography.

A key application of this compound is in the creation of tracer molecules for competitive immunoassays and ligands for affinity purification of antibodies. nih.gov A well-documented strategy involves attaching a biotin (B1667282) molecule to the C7 position of the steroid. researchgate.netpsu.edu

The synthesis pathway for a biotinylated testosterone derivative proceeds as follows:

1,6-Michael Addition: The process starts with this compound 17-acetate. A linker arm is introduced at the C7 position via a copper-catalyzed 1,6-Michael addition. This is achieved using a Grignard reagent, such as 6-(tert-butyldimethylsilyloxyalkyl) bromide, which attacks the conjugated system. nih.govpsu.edu

Isomer Separation: The reaction produces a mixture of isomers. The desired 7α-isomer is isolated using chromatographic techniques like HPLC. researchgate.netpsu.edu

Linker Arm Modification: The silyl (B83357) ether protecting group at the end of the newly attached side chain is cleaved to reveal a primary alcohol. This alcohol is then oxidized, and through reductive amination, converted into a terminal primary amine. nih.gov

Biotin Conjugation: The final step is the coupling of biotin to the primary amine on the linker arm. This is typically done using an activated form of biotin, such as biotinyl-N-hydroxysuccinimide ester, to form a stable amide bond. nih.govresearchgate.net

The resulting molecule, for instance, 17β-hydroxyandrost-4-en-3-one-7α-(biotinyl-6-N-hexylamide), can be attached to streptavidin-coated surfaces (like beads or microtiter plates) for use in affinity chromatography to purify anti-testosterone antibodies or as a tracer in sensitive chemiluminescence immunoassays. nih.govpsu.edu

Attaching labels or tags to this compound is crucial for its detection and quantification in various experimental setups. These tags enhance sensitivity and enable specific types of biochemical analysis.

Affinity Labels: Biotin is a widely used affinity tag. researchgate.net It does not provide a signal itself but binds with extremely high affinity to proteins like streptavidin or avidin. These proteins can be conjugated to reporter enzymes (e.g., horseradish peroxidase) or fluorescent molecules, allowing for highly sensitive indirect detection and signal amplification in techniques like ELISA and Western blotting. psu.edu

Photoaffinity Labels: The delta-6 double bond in this compound makes it suitable for use as a photoaffinity labeling reagent. moleculardepot.com These molecules are chemically inert until activated by UV light. Upon activation, they form a highly reactive species that can covalently bind to nearby amino acid residues within the binding site of a target protein, such as the sex hormone-binding globulin. This allows researchers to permanently "tag" and subsequently identify the specific parts of a receptor that interact with the steroid. moleculardepot.com

Isotopic Labels: While not exclusively for this compound, the introduction of isotopes like tritium (B154650) (³H) into steroid structures is a common strategy for creating radiolabeled tracers. iaea.org These tracers are used in radiometric assays, metabolism studies, and receptor-binding assays where the radioactive decay provides a highly sensitive and quantitative signal.

Label/Tag Type Example Principle of Detection Research Application Reference
Affinity Label BiotinHigh-affinity binding to streptavidin, which is conjugated to a reporter enzyme or fluorophore for signal generation.Immunoassays, Affinity Chromatography. nih.govresearchgate.netpsu.edu
Photoaffinity Label Δ6-steroid derivativeUV light activation creates a reactive species that forms a covalent bond with the target protein's binding site.Identification of steroid-binding sites in receptors (e.g., Sex Hormone Binding Globulin). moleculardepot.com
Isotopic Label Tritium (³H)Detection of radioactive decay via scintillation counting.Radiometric binding assays, metabolism studies. iaea.org

Biochemical Transformations and Metabolism in Research Models

Microbial Biotransformations

Microbial biotransformations serve as a valuable tool for creating novel steroid derivatives. These processes leverage the enzymatic machinery of microorganisms to perform specific chemical modifications on a steroid substrate.

Identification of Microorganisms Facilitating Transformations

Research has shown that various fungal strains can metabolize and transform steroid structures. In the context of androstenedione (B190577), a related steroid, several fungi have been identified that are capable of producing 6-dehydrotestosterone (B1222961). The fungus Curvularia lunata has been specifically identified as capable of producing this compound from androstenedione. nih.gov Other fungi, such as Absidia coerulea, have also been shown to transform androstenedione, yielding 6-dehydroandrostenedione. nih.gov While not directly transforming this compound, these findings highlight the capability of fungal systems to introduce the 6,7-dehydrogenation feature.

Characterization of Metabolites Resulting from Microbial Activity

When androstenedione is used as the substrate, microbial transformation can yield distinct products. The fungi Curvularia lunata and Absidia coerulea have been shown to produce 6-dehydroandrostenedione. nih.gov Notably, Curvularia lunata also produces this compound as a metabolite from the same precursor. nih.gov This indicates that the biotransformation process can involve multiple enzymatic steps, such as dehydrogenation and reduction.

Table 1: Microbial Transformation Products from Androstenedione

Microorganism Substrate Metabolite(s) Citation
Curvularia lunata Androstenedione 6-Dehydroandrostenedione, this compound nih.gov
Absidia coerulea Androstenedione 6-Dehydroandrostenedione nih.gov

Enzymatic Activities Involved in Microbial Conversions

The conversion of steroids by microorganisms is driven by specific enzymes. researchfloor.org The introduction of a double bond between the C6 and C7 positions of the steroid nucleus is a key transformation, and fungi have been identified as capable of this 6,7-dehydrogenation. nih.gov This reaction is a notable class of fungal steroid transformation. nih.gov Additionally, the formation of this compound from androstenedione by Curvularia lunata implies the presence of a 17β-hydroxysteroid dehydrogenase (17β-HSD) activity, which reduces the ketone at C17 to a hydroxyl group. sci-hub.box Fungal enzymes like Baeyer-Villiger monooxygenases are also known to be involved in steroid modifications, such as the lactonization of the D-ring. mdpi.com

Enzymatic Interactions and Substrate Specificity Studies

The interaction of this compound with specific enzymes is a key area of research for understanding its biochemical role and potential for further modification.

Investigation as a Substrate for Specific Enzyme Classes (e.g., 3-ketosteroid Δ1-dehydrogenases)

3-Ketosteroid Δ1-dehydrogenases (KSTDs) are enzymes that introduce a double bond between the C1 and C2 atoms of the steroid A-ring, a crucial step in both steroid degradation by microbes and the synthesis of therapeutic steroids. nih.gov Research has confirmed that these enzymes exhibit a broad substrate spectrum. nih.govresearchgate.net Specifically, this compound acetate (B1210297) has been used as a substrate to investigate the activity of KSTDs from bacteria like Rhodococcus erythropolis (KSTD1) and Sterolibacterium denitrificans (AcmB). nih.govresearchgate.net These studies confirm that KSTDs can catalyze the Δ1-dehydrogenation of C17-substituted steroids, including this compound derivatives. nih.gov

Analysis of Resulting Products from Enzyme-Mediated Conversions

The primary product resulting from the action of 3-ketosteroid Δ1-dehydrogenase on a 3-keto-Δ4,6-diene steroid like this compound is a 3-keto-Δ1,4,6-triene steroid. The enzyme specifically catalyzes the regio- and stereoselective dehydrogenation between the C1 and C2 atoms. nih.gov This reaction is a critical step in the microbial degradation pathway of the steroid nucleus and is also harnessed for the production of biologically active Δ1-dehydrosteroids. nih.gov The reaction mechanism is understood to proceed via a two-step process involving proton abstraction and a rate-limiting hydride transfer to the FAD cofactor. researchgate.netacs.org

Table 2: Enzymatic Conversion of this compound Acetate

Enzyme Class Specific Enzyme (Source Organism) Substrate Resulting Product Class Citation
3-Ketosteroid Δ1-dehydrogenase KSTD1 (Rhodococcus erythropolis) This compound Acetate Δ1-Dehydro-6-dehydrotestosterone Acetate nih.govresearchgate.net
3-Ketosteroid Δ1-dehydrogenase AcmB (Sterolibacterium denitrificans) This compound Acetate Δ1-Dehydro-6-dehydrotestosterone Acetate nih.govresearchgate.netnih.gov

Formation as a Metabolite from Precursors in Research Contexts

The emergence of this compound as a metabolite from precursor steroids is a significant area of investigation in biochemical research. This transformation primarily involves the introduction of a double bond into the steroid's B ring, a process observed in specific biological systems. Understanding this metabolic pathway is crucial, as it sheds light on the broader enzymatic capabilities of metabolic systems and can reveal novel biomarkers. Research has confirmed that testosterone (B1683101) can serve as a direct precursor to this compound through hepatic metabolism. nih.gov

Detection as a Product of in vitro or Model System Metabolism of Related Compounds

The formation of this compound from its parent compound, testosterone, has been explicitly demonstrated in in-vitro research models. A key study utilized human hepatocyte cell cultures to investigate the phase I metabolism of testosterone. nih.gov In this model, testosterone was incubated with the liver cells, and the resulting metabolites were analyzed using advanced analytical techniques.

The primary finding was the successful detection and quantification of 17β-hydroxy-4,6-androstadien-3-one, the chemical name for this compound. nih.gov This confirmed that hepatic enzymes are capable of creating a double bond at the Δ6 position of the testosterone molecule. The identification was verified by comparing the retention times and ion ratios of the metabolite with those of a commercial standard of this compound. nih.gov This research provides direct evidence of this specific metabolic conversion in a controlled, model system that mimics human liver metabolism.

In Vitro Metabolism of Testosterone in Human Hepatocytes
Research ModelPrecursor CompoundKey Analytical MethodPrimary Finding
Human Hepatocyte Cell CulturesTestosteroneLiquid Chromatography-Mass Spectrometry (LC-MS)Demonstrated the formation of this compound (17β-hydroxy-4,6-androstadien-3-one) as a metabolite. nih.gov

Alongside this compound, the study also identified other metabolites, demonstrating the complexity of testosterone's metabolic pathway in hepatocytes.

Metabolites Identified Following Testosterone Incubation in Hepatocyte Cultures nih.gov
Metabolite ClassSpecific Compound Detected
Δ6 Metabolites17β-hydroxy-4,6-androstadien-3-one (this compound)
4,6-androstadien-3,17-dione
Δ1 Metabolites17β-hydroxy-1,4-androstadien-3-one (Boldenone)
1,4-androstadien-3,17-dione
Major Known MetabolitesAndrosterone
4-Androstene-3,17-dione

Relevance in Metabolic Profiling Studies

The detection of this compound in metabolic studies holds particular relevance, primarily as a biomarker that signifies a specific enzymatic action on an androgen precursor. Metabolic profiling, which involves the comprehensive analysis of metabolites in a biological sample, can use the presence of this compound to map out pathways of steroid metabolism. mdpi.com

The confirmation of the Δ6 desaturation pathway for testosterone opens up the possibility that other steroids could undergo similar transformations. nih.gov This suggests that this compound and analogous metabolites could serve as a new class of biomarkers. nih.gov In the context of sports doping control, identifying unique metabolites like this compound is significant. The metabolism of synthetic anabolic-androgenic steroids (AAS) and endogenous hormones like testosterone is studied to develop more effective detection methods. ontosight.aiontosight.ai The presence of this compound could potentially indicate the administration of testosterone, as it is a direct product of its hepatic metabolism. nih.gov Therefore, its inclusion in metabolic profiling assays enhances the ability to understand how steroid compounds are processed in the body and to detect the use of performance-enhancing substances. ontosight.ai

Molecular Interactions and Receptor Binding in in Vitro Systems

Androgen Receptor (AR) Binding Affinity and Kinetics (Conceptual, if specific data for 6-Dehydrotestosterone (B1222961) becomes available)

The biological effects of androgens are primarily mediated through their binding to and activation of the androgen receptor, a ligand-activated transcription factor. The affinity and kinetics of this binding are critical determinants of a compound's androgenic potency.

Binding Affinity:

The affinity of a ligand for its receptor is a measure of the strength of the binding interaction. For androgens, this is a key factor in their biological potency. Dihydrotestosterone (B1667394) (DHT), a metabolite of testosterone (B1683101), is widely recognized as the most potent endogenous androgen, exhibiting a high affinity for the AR. wikipedia.org Studies have reported DHT's affinity (Kd) for the human AR to be in the range of 0.25 to 0.5 nM, which is approximately two to three times higher than that of testosterone (Kd = 0.4 to 1.0 nM). wikipedia.org

The structural modification in this compound—the additional double bond at the C6-C7 position—would theoretically alter the steroid's three-dimensional conformation. This change could influence its fit within the ligand-binding pocket of the androgen receptor, thereby affecting its binding affinity. The planarity introduced by the conjugated double bond system might enhance or reduce its affinity compared to testosterone or DHT. Without direct experimental data, it remains a conceptual point of investigation.

Binding Kinetics:

The kinetics of the ligand-receptor interaction, specifically the rates of association (kon) and dissociation (koff), also play a crucial role in the physiological response. For instance, the dissociation rate of DHT from the AR is reported to be five times slower than that of testosterone. wikipedia.org This prolonged receptor occupancy by DHT is thought to contribute to its enhanced potency.

Conceptually, the dissociation rate of this compound from the AR would be a critical factor in its androgenic activity. A slower dissociation rate would lead to a longer-lasting androgen-receptor complex, potentially leading to a more sustained downstream signaling cascade. The specific impact of the C6-C7 double bond on these kinetic parameters requires dedicated in vitro investigation.

Other Potential Molecular Targets and Ligand Interactions (Conceptual, if specific data for this compound becomes available)

Beyond the androgen receptor, steroids can interact with other proteins, including enzymes and binding globulins, which can modulate their activity and bioavailability.

Sex Hormone-Binding Globulin (SHBG):

In the bloodstream, androgens are largely bound to sex hormone-binding globulin (SHBG), which regulates their bioavailability to target tissues. nih.gov DHT has a very high affinity for SHBG, higher than that of testosterone and estradiol. wikipedia.orgnih.gov The binding affinity of this compound to SHBG is another area that warrants investigation. A lower affinity for SHBG compared to testosterone could result in a higher fraction of the free, biologically active steroid in circulation, potentially enhancing its androgenic effects even if its AR binding affinity is not superior.

Metabolizing Enzymes:

The metabolism of androgens is a key determinant of their activity profile. A crucial enzyme in androgen action is 5α-reductase, which converts testosterone to the more potent DHT. nih.gov The structure of this compound, with its pre-existing double bond at C4 and an additional one at C6, makes it an unlikely substrate for 5α-reductase in the same manner as testosterone.

Advanced Analytical Methodologies for Research and Detection

Sample Preparation and Extraction Techniques for Biological Matrices

The primary goal of sample preparation is to isolate 6-Dehydrotestosterone (B1222961) from complex biological matrices such as urine or plasma, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Given that steroids in urine are often present as conjugates (glucuronides or sulfates), a hydrolysis step is frequently required to cleave these conjugates and liberate the free steroid.

One specific method involves an alkaline treatment of the urine sample. This procedure not only aids in the hydrolysis of certain steroid conjugates but can also be used to specifically generate this compound from testosterone (B1683101) precursors for detection purposes. Following hydrolysis, extraction is necessary to separate the steroid from the aqueous matrix. Liquid-liquid extraction (LLE) is a common technique employed for this purpose. For instance, after enzymatic hydrolysis with β-glucuronidase, samples can be adjusted to an alkaline pH and extracted with an organic solvent like tert-butyl methyl ether (TBME).

Solid-phase extraction (SPE) offers a more controlled and often more efficient alternative to LLE. SPE cartridges can effectively clean up the sample and concentrate the analytes of interest. For general steroid analysis, various SPE sorbents are utilized, and the choice depends on the specific requirements of the assay.

For methods involving Gas Chromatography (GC), a crucial step following extraction is derivatization. Steroids like this compound are not sufficiently volatile for GC analysis in their native form. Derivatization, typically by forming trimethylsilyl (B98337) (TMS) ethers, increases the volatility and thermal stability of the compound, making it amenable to GC analysis. nih.gov This process involves evaporating the organic extract to dryness and treating the residue with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Step Procedure Purpose Source
Hydrolysis Incubation with β-glucuronidase from E. coli at 50°C and pH 7.To cleave glucuronide conjugates and release the free steroid. nih.gov
Extraction Liquid-liquid extraction with tert-butyl methyl ether (TBME) at pH 9.6.To isolate steroids from the aqueous urine matrix.
Derivatization Evaporation of extract and reaction with a silylating agent (e.g., MSTFA).To increase volatility and thermal stability for GC analysis. nih.gov

Chromatographic Separation Methods

Chromatography is an indispensable step in the analytical workflow, designed to separate this compound from other structurally similar steroids present in the prepared extract. This separation is vital to prevent isobaric interferences and ensure accurate quantification by the mass spectrometer.

While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for comprehensive steroid profiling, High-Performance Liquid Chromatography (HPLC) plays a significant role, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or when used as a purification step prior to other analyses. In the context of anti-doping analysis, HPLC can be used to fractionate complex urine extracts to isolate specific steroids or groups of steroids. This purification reduces matrix effects and improves the reliability of subsequent measurements, such as those by Isotope Ratio Mass Spectrometry (IRMS). For such applications, a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) and water is commonly employed to achieve separation based on the polarity of the steroids.

Gas chromatography, especially when coupled with mass spectrometry, is a powerful and widely used technique for the analysis of endogenous steroids, including metabolites like this compound. The high resolving power of capillary GC columns is essential for separating the numerous steroid isomers found in biological samples.

For the analysis of this compound and its related compounds, a common approach involves using a GC system coupled to a tandem mass spectrometer (MS/MS). The analysis is typically performed on the trimethylsilyl (TMS) derivatives of the steroids. The separation is achieved on a capillary column, and the instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. For example, the analysis of urinary metabolites of Δ6-methyltestosterone, a compound structurally analogous to this compound, utilized a GC-MS/MS system to monitor the parent compound and its metabolites after oral administration. researchgate.net

Parameter Condition Purpose Source
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Provides high separation efficiency and selective detection. nih.govresearchgate.net
Derivatization Trimethylsilyl (TMS) ethersIncreases volatility and thermal stability. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Enhances selectivity and sensitivity by monitoring specific ion transitions. researchgate.net

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the definitive detection method for this compound, offering unparalleled sensitivity and specificity. It allows for the positive identification of the compound based on its mass-to-charge ratio (m/z) and its fragmentation pattern.

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low-level analytes in complex matrices. In a typical MS/MS experiment, a specific precursor ion (or parent ion) corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions (or fragment ions) are detected in the second mass analyzer. This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise.

For this compound (as 17-Hydroxyandrosta-4,6-dien-3-one), mass spectral data indicates a precursor ion [M+H]⁺ with an m/z of 287.2. Upon fragmentation, it yields characteristic product ions, with the most abundant peaks observed at m/z 133.2 and 151.2. nih.gov Monitoring these specific transitions allows for confident identification and precise quantification.

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ions (m/z) Source
This compound287.2006133.2, 151.2, 269.2 nih.gov

The choice of ionization technique is critical for efficiently converting the neutral this compound molecule into a charged ion suitable for mass analysis.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS. It is particularly effective for polar and thermally labile molecules. For steroids, ESI in positive ion mode is frequently used to generate protonated molecules [M+H]⁺. The efficiency of ionization can sometimes be enhanced by mobile phase additives or by derivatization of the analyte to include a readily ionizable group.

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique suitable for LC-MS. APCI is often preferred for less polar, thermally stable compounds that are not as efficiently ionized by ESI. It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions.

For GC-MS analysis, Electron Ionization (EI) is the most common technique. EI is a hard ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "fingerprint" that is highly valuable for structural elucidation and library matching for positive identification.

Application in Metabolite Profiling and Biomarker Identification for Research

Metabolite profiling and identification are critical in drug development and research to understand the biotransformation of a compound within a biological system. wuxiapptec.comevotec.com This process helps in identifying metabolic pathways, elucidating the structure of metabolites, and determining their relative abundance. wuxiapptec.com For a compound like this compound, metabolite profiling is instrumental in building a comprehensive picture of its metabolic fate. This involves discovering which metabolites are formed after administration and understanding the metabolic profile across different species to ensure that animal models used in research are relevant for predicting human metabolism. wuxiapptec.comevotec.com

The identification of specific metabolites can lead to the discovery of unique biomarkers. nih.govnih.govresearchgate.net A biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, a pathogenic process, or a pharmacological response to a therapeutic intervention. In the context of this compound research, its metabolites could serve as specific biomarkers to indicate exposure to the parent compound. Advanced analytical techniques, such as high-resolution mass spectrometry (HR-MS), are employed to analyze biological samples (e.g., urine, plasma) to detect and quantify these metabolites. evotec.comclemson.edu

While specific metabolic pathways for this compound are not extensively detailed in the provided research, the metabolism of analogous androgens like testosterone and dihydrotestosterone (B1667394) (DHT) provides a model. Testosterone is metabolized by enzymes such as 5α-reductase into the more potent DHT. researchgate.netphysiology.org DHT itself is further metabolized into inactive compounds like 3α-Androstanediol and 3β-Androstanediol by 3α- and 3β-hydroxysteroid dehydrogenases, which are then often excreted. oup.com By analogy, research into this compound would focus on identifying its hydroxylated and reduced metabolites to establish a metabolic profile and identify potential biomarkers of use.

Derivatization Strategies for Enhanced Analytical Sensitivity

Many steroids, including this compound, lack easily ionizable functional groups, which results in poor ionization efficiency and low sensitivity during analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net Chemical derivatization is a powerful strategy employed to overcome this limitation. researchgate.net This process involves chemically modifying the target analyte to introduce a moiety that enhances its analytical properties. researchgate.net The primary goal of derivatization in this context is to improve detection sensitivity by increasing the molecule's ionization efficiency in the mass spectrometer's ion source. nih.govresearchgate.net For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often required to increase the volatility and thermal stability of the steroid. acs.org

Reagents and Reaction Conditions for Chemical Derivatization

A variety of reagents can be used to derivatize steroids, targeting their hydroxyl and ketone functional groups. The choice of reagent depends on the analytical technique (GC-MS or LC-MS) and the specific characteristics of the analyte. For GC-MS, silylation is the most common derivatization reaction. nih.gov For LC-MS, reagents that introduce a permanently charged or easily ionizable group are preferred. nih.govresearchgate.net

The reaction conditions are optimized to ensure a complete and reproducible reaction, maximizing the yield of the desired derivative. Key parameters include the choice of solvent, reaction temperature, and reaction time. acs.orgmdpi.com

ReagentTarget GroupTypical Reaction ConditionsAnalytical Method
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)Hydroxyl, Enol groupsHeated at 60-80°C for 10-40 minutes. nih.gov Often used with catalysts like NH4I and DTT. nih.govGC-MS
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane)Hydroxyl groupsHeated at 70°C for 30-60 minutes. mdpi.commdpi.comGC-MS
Girard's Reagent P (GRP)Ketone groupsOptimized conditions involve reaction in a suitable solvent with an acid catalyst. nih.govLC-MS
2-Hydrazino-1-methylpyridine (HMP)Ketone groupsIncubation at 50°C for 30 minutes with an acid catalyst like trifluoroacetic acid (TFA). mdpi.comLC-MS
Picolinoyl derivatives (mixed anhydride (B1165640) method)Hydroxyl groupsMulti-step procedure involving reaction with picolinic acid. nih.govsci-hub.seLC-MS

Impact on Ionization Efficiency and Chromatographic Properties

Derivatization significantly alters the physicochemical properties of steroids, leading to marked improvements in their analytical detection. The chemical tag added during derivatization is designed to enhance performance in both the chromatography and mass spectrometry stages of analysis.

Impact on Chromatographic Properties: For GC-MS analysis, native steroids are often not volatile enough to pass through the gas chromatograph without decomposing. Silylation, by replacing active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, reduces the molecule's polarity and increases its volatility and thermal stability. nih.gov This leads to better peak shapes, reduced tailing, and improved separation from other components in the sample matrix.

Impact on Ionization Efficiency: The most significant impact of derivatization for LC-MS is the enhancement of ionization efficiency. nih.govresearchgate.net Steroids typically have low proton affinity, making them difficult to ionize via electrospray ionization (ESI). nih.gov Derivatization introduces moieties that are easily ionizable or carry a permanent positive charge. nih.govresearchgate.net

Increased Signal Intensity : Reagents like Girard's Reagent P or 2-hydrazino-1-methylpyridine introduce a quaternary amine group, which carries a permanent positive charge. This drastically improves the response in positive-ion ESI-MS. Studies have shown that derivatization can increase the ESI response by 10 to 15 times compared to their underivatized counterparts. nih.govsci-hub.se

Improved Fragmentation : Derivatization can also direct the fragmentation of the molecule in the mass spectrometer (MS/MS). The resulting derivatives often produce specific and diagnostic product ions that are unique to the analyte, which increases the specificity and reliability of the identification and quantification. nih.govsci-hub.senih.gov This is particularly useful for distinguishing between isomers, which may be difficult with underivatized steroids. clemson.edu

PropertyImpact of DerivatizationMechanism/ReasonPrimary Benefit
Volatility (GC)IncreasedSilylation reduces polarity and hydrogen bonding by capping hydroxyl groups.Enables analysis of non-volatile steroids by GC; improves peak shape.
Thermal Stability (GC)IncreasedTMS derivatives are more resistant to thermal degradation in the GC inlet and column.Prevents analyte loss and ensures accurate quantification.
Ionization Efficiency (LC-MS)Greatly IncreasedIntroduction of a permanently charged or easily ionizable group (e.g., quaternary amine). nih.govresearchgate.netnih.govLower limits of detection (LOD) and quantification (LOQ). nih.gov
Fragmentation (MS/MS)More Specific & ControlledThe derivatizing agent creates predictable fragmentation pathways, yielding diagnostic product ions. nih.govsci-hub.seHigher confidence in compound identification and structural elucidation.

Future Research Directions

Elucidation of Comprehensive Metabolic Pathways in Diverse Biological Systems

Future research should focus on delineating the complete metabolic fate of 6-dehydrotestosterone (B1222961) in various biological systems. While it is known that this compound is metabolized in the liver and excreted in urine, a detailed map of all resulting metabolites is still needed. ontosight.ai Studies have indicated that its metabolism can lead to compounds such as 11-ketotestosterone (B164220) and 11-keto-dihydrotestosterone. ontosight.ai The enzymes 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase are known to be involved in these transformations. ontosight.ai

A significant metabolic process for steroid hormones is glucuronidation, which increases water solubility and facilitates excretion. hmdb.ca this compound glucuronide is a known human metabolite formed in the liver by the enzyme UDP glucuonyltransferase. hmdb.ca Specifically, UDP-glucuronosyltransferase 2B28 has been identified as having glucuronidating capacity with steroid substrates. hmdb.ca Research on the metabolism of the related compound dihydrotestosterone (B1667394) (DHT) has identified several UGT isozymes, such as UGT2B7, UGT2B15, and UGT2B17, as crucial for the conjugation of androgens. nih.gov Investigating whether these and other UGT isozymes are also involved in the metabolism of this compound would be a valuable area of future research.

Furthermore, the formation of Δ(1) and Δ(6) double bonds has been confirmed as a part of the hepatic phase I metabolism of testosterone (B1683101), leading to metabolites like 17β-hydroxy-4,6-androstadien-3-one (this compound). nih.gov This suggests that similar metabolic pathways might exist for other steroids. nih.gov Future studies should aim to identify all metabolites of this compound in different tissues and biological fluids to create a comprehensive metabolic profile.

Detailed Characterization of Receptor and Enzyme Interactions

A deeper understanding of how this compound interacts with androgen receptors (AR) and various enzymes is crucial. While it is established that dihydrotestosterone (DHT) is a potent agonist of the AR, with a higher binding affinity than testosterone, the specific binding affinity and agonist/antagonist activity of this compound and its metabolites at the AR require more detailed investigation. wikipedia.orgnih.gov The affinity of DHT for the human AR is approximately 2- to 3-fold higher than that of testosterone. wikipedia.org

Research has shown that various steroidal compounds exhibit binding affinity for the androgen receptor. nih.gov For instance, studies on novel steroids have determined their relative binding affinities by measuring the displacement of [3H]DHT from the AR. tandfonline.com Similar competitive binding assays could be employed to precisely quantify the binding affinity of this compound and its metabolites for the AR.

Furthermore, the interaction of this compound with key metabolic enzymes needs to be characterized in detail. The enzyme 5α-reductase is responsible for converting testosterone to the more potent DHT. wikipedia.org The influence of the additional double bond in this compound on its interaction with the different isozymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3) is an important area for future studies. nih.gov Additionally, understanding the interaction with hydroxysteroid dehydrogenases (HSDs), which are critical in steroid metabolism, will provide a more complete picture of its biological activity. nih.gov

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The development of more advanced analytical methods is essential for the specific and sensitive detection of this compound and its metabolites in biological samples. Current methods for androgen detection often rely on immunoassays, which can be limited in specificity, and more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). farmaciajournal.commanchester.ac.uk

LC-MS/MS methods have been developed for the simultaneous measurement of several androgens, including testosterone, androstenedione (B190577), and dihydrotestosterone. manchester.ac.ukoup.com These methods offer high sensitivity and specificity, with lower limits of quantitation in the range of 0.1 nmol/L. manchester.ac.uk Future research should focus on optimizing and validating LC-MS/MS methods specifically for this compound and its unique metabolites. This includes developing specific sample preparation techniques, such as solid-phase extraction, and optimizing chromatographic separation and mass spectrometric detection parameters. manchester.ac.ukoup.com

The use of derivatization agents can enhance the sensitivity of detection for certain steroids in LC-MS/MS analysis. mdpi.com Exploring different derivatization strategies for this compound could lead to improved detection limits. Furthermore, high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) presents another avenue for developing highly selective and sensitive analytical methods. diva-portal.org Such advanced techniques would be invaluable for detailed pharmacokinetic studies and for detecting potential misuse in sports. diva-portal.org

Exploration of Structure-Activity Relationships in Academic Models

Systematic exploration of the structure-activity relationships (SAR) of this compound is a promising area for academic research. By synthesizing and evaluating a series of derivatives, researchers can identify the key structural features responsible for its biological activity. This involves modifying different parts of the steroid nucleus and observing the effects on receptor binding and functional activity. nih.gov

For example, research on other steroidal and non-steroidal compounds has revealed important SAR insights. Studies on bicalutamide-related androgen agonists have helped to improve AR binding affinity and transcriptional activation. nih.gov Similarly, the synthesis and evaluation of derivatives of dihydrotestosterone have led to the discovery of compounds with antagonistic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 6-dehydrotestosterone in laboratory settings?

  • This compound can be synthesized enzymatically via cytochrome P-450 enzymes (CYP3A family) from testosterone . For chemical synthesis, a Michael addition reaction using Grignard reagents (e.g., 6-(tert-butyldimethylsilyloxyalkyl) bromide) with this compound 17β-acetate as a starting material is common, followed by silyl ether cleavage and HPLC isolation .

Q. How is this compound detected and quantified in biological samples?

  • Liquid chromatography–mass spectrometry (LC-MS) is widely used, but researchers must validate reference spectra due to potential mismatches (e.g., poor alignment of this compound glucuronide in untargeted metabolomics) . Immunoassays, such as competitive chemiluminescent formats with biotinylated tracers, are also employed, requiring rigorous cross-reactivity testing against structurally similar androgens .

Q. What is the physiological relevance of this compound in androgen signaling pathways?

  • This compound binds the steroid-binding domain of androgen-binding proteins, suggesting a role in modulating androgen receptor activity. However, its potency is lower than dihydrotestosterone (DHT), necessitating comparative studies using receptor-binding assays (e.g., competitive displacement with radiolabeled DHT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s bioactivity across studies?

  • Discrepancies may arise from differences in cell models (e.g., prostate cancer vs. non-cancer lines), metabolic stability, or assay sensitivity. Standardize experimental conditions by:

  • Using authenticated cell lines (e.g., LNCaP for prostate cancer studies).
  • Pre-treating samples with 5α-reductase inhibitors to block DHT conversion.
  • Validating findings with orthogonal methods (e.g., LC-MS + immunoassays) .

Q. What experimental designs are optimal for studying this compound’s role in prostate cancer progression?

  • Use in vitro models with PSGR (prostate-specific G-protein-coupled receptor)-expressing cells to assess this compound’s inhibition of proliferation via calcium flux assays . For in vivo studies, employ xenograft models with testosterone supplementation to mimic endogenous conversion pathways, followed by tissue-specific metabolomic profiling .

Q. How should researchers address challenges in distinguishing this compound from DHT in complex biological matrices?

  • Apply high-resolution mass spectrometry (HR-MS) with fragmentation patterns (e.g., m/z 289.2168 for DHT vs. m/z 287.2012 for this compound). Use isotopic labeling or stable isotope dilution assays (SIDAs) to enhance specificity .

Q. What methodological considerations are critical when using this compound as a reference standard?

  • Ensure batch-specific certificates of analysis (CoA) for purity (≥97%) and stability (≥5 years at -20°C). Cross-validate against pharmacopeial standards (e.g., Testosterone Impurity I per EP guidelines) .

Q. How can researchers evaluate the metabolic fate of this compound in hepatic models?

  • Use primary human hepatocytes or CYP3A4-overexpressing cell lines with testosterone as a precursor. Quantify metabolites via LC-MS/MS and correlate with enzyme kinetics (Km/Vmax) .

Methodological Guidelines

  • Data Validation : Replicate findings across independent cohorts and use public metabolomics databases (e.g., HMDB) to verify annotations .
  • Statistical Rigor : Consult statisticians for power analysis and multivariate regression to account for confounding variables (e.g., age, hormone levels) .
  • Ethical Compliance : For clinical samples, adhere to institutional review boards (IRBs) and document steroid handling per Schedule III regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.